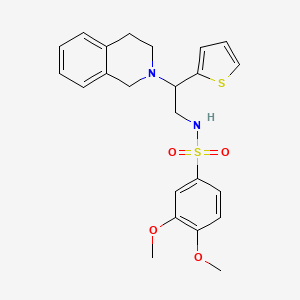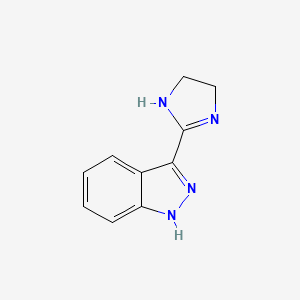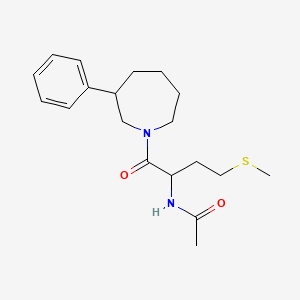![molecular formula C20H18N2O3S B2568515 (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 687569-25-1](/img/structure/B2568515.png)
(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide, also known as BIX-01294, is a small molecule inhibitor that targets G9a and GLP histone methyltransferases. It has been extensively studied for its potential use in epigenetic therapies and cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity in Neurological Disorders
- KCNQ2 Opener Activity : The compound's derivatives have shown significant activity as KCNQ2 openers. This property is notable in the context of neurological disorders as KCNQ2 openers are known to reduce neuronal hyperexcitability in rat hippocampal slices, which is important in the treatment of epilepsy and related conditions (Wu et al., 2004).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of related compounds provides insights into their molecular configuration and potential interactions with biological targets. For instance, the study of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate revealed intermolecular hydrogen bonding and π-π stacking, which are critical for understanding the compound's behavior in biological systems (Lee et al., 2009).
Application in Antioxidant and Neuroprotective Agents
- Antioxidant and Neuroprotective Effects : Some derivatives of this compound have been investigated for their antioxidant capacity and neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. These compounds have shown potential in activating the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress (Pachón-Angona et al., 2019).
Synthesis and Polymerization
- Polymerization Properties : The compound's derivatives have been used in the synthesis of novel polymers, which are explored for various applications including biomedical fields. For example, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, a functional acrylamide derivative, has been synthesized and characterized for potential applications in polymer science (Ling et al., 1999).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for the development of new therapeutic agents against various bacterial and fungal infections (Boopathy et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(8-6-14-5-7-17-18(11-14)25-13-24-17)21-9-10-26-19-12-22-16-4-2-1-3-15(16)19/h1-8,11-12,22H,9-10,13H2,(H,21,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFBHLIZCJVLR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)



![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)
![(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2568441.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2568447.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)
